molecular formula C17H18N4O3 B2715170 N-(2-(4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 1421489-44-2

N-(2-(4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2715170
CAS No.: 1421489-44-2
M. Wt: 326.356
InChI Key: MSKHAXYMXJMQHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a hybrid heterocyclic architecture combining three distinct moieties:

  • Furan-2-yl group: A five-membered oxygen-containing heterocycle known for modulating electronic properties and enhancing metabolic stability.
  • 1-Methyl-2-oxo-1,2-dihydropyridine-3-carboxamide: A dihydropyridine core with a carboxamide substituent, often associated with redox activity and pharmacological relevance.

The ethyl linker between the imidazole and dihydropyridine groups provides conformational flexibility, while methyl substituents may improve lipophilicity and bioavailability.

Properties

IUPAC Name

N-[2-[4-(furan-2-yl)-1-methylimidazol-2-yl]ethyl]-1-methyl-2-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O3/c1-20-9-3-5-12(17(20)23)16(22)18-8-7-15-19-13(11-21(15)2)14-6-4-10-24-14/h3-6,9-11H,7-8H2,1-2H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSKHAXYMXJMQHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C(C1=O)C(=O)NCCC2=NC(=CN2C)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a synthetic compound that has garnered attention due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and comparative studies with related compounds.

Chemical Structure and Properties

The compound features a complex structure characterized by multiple functional groups, including a furan ring and an imidazole moiety. Its molecular formula is C18H19N3O2C_{18}H_{19}N_3O_2, with a molecular weight of 341.43 g/mol. The presence of these functional groups contributes to its unique reactivity and biological interactions.

Research indicates that this compound acts primarily as a modulator of metabotropic glutamate receptors (mGluRs) , which are crucial in neurotransmission and implicated in various neurological disorders such as schizophrenia and depression. By enhancing receptor activity, it may offer therapeutic benefits in these conditions .

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReferences
Modulation of mGluRsEnhances receptor activity,
Anticancer ActivityInduces apoptosis in cancer cell lines ,
Antimicrobial PropertiesExhibits antibacterial effects against Gram-positive bacteria ,

1. Anticancer Activity

A study demonstrated that the compound significantly induces apoptosis in various cancer cell lines. For instance, in MCF7 breast cancer cells, the compound showed an IC50 value of approximately 25.72 μM, indicating potent cytotoxicity . In vivo studies on tumor-bearing mice revealed that the compound effectively suppressed tumor growth, highlighting its potential as an anticancer agent.

2. Antimicrobial Properties

The compound has been evaluated for its antibacterial activity against several bacterial strains. It demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, with effective concentrations ranging from 0.5 to 1 mM. The mechanism appears to involve disruption of bacterial cell wall synthesis .

Comparative Analysis

To understand the relative efficacy of this compound, it is beneficial to compare it with structurally similar compounds.

Table 2: Comparison with Similar Compounds

Compound NameStructure FeaturesBiological ActivityUnique Aspects
N-(4-(furan-2-yl)-1-methylimidazol-2-yl)ethylamideFuran and imidazole ringsModerate antibacterialFocus on Gram-positive bacteria
5-(1-Methylimidazol-2-yl)furan-2-carbaldehydeFuran ring with aldehyde groupAnticancerPotent against glioblastoma
N-(3-pyridinyl)-N'-(furan-2-carbonyl)ureaUrea linkage with furanNeuroprotectiveTargets mGluRs

This compound shows superior modulation of mGluRs compared to other compounds, suggesting its potential for treating neurological disorders alongside its anticancer properties.

Scientific Research Applications

Anticancer Properties

Research indicates that compounds similar to N-(2-(4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide exhibit significant anticancer activity. For instance, derivatives of dihydropyridine have been shown to induce apoptosis in various cancer cell lines, including MCF7 breast cancer cells. In vivo studies have demonstrated tumor growth suppression in mice treated with these compounds, suggesting potential for further development as anticancer agents .

Neurological Applications

The compound acts as a positive allosteric modulator of metabotropic glutamate receptors, which are crucial in the treatment of neurological disorders such as schizophrenia and depression. By enhancing receptor activity, it may provide new therapeutic avenues for managing these conditions .

Antimicrobial Activity

Certain derivatives have demonstrated antimicrobial properties against various bacterial strains. The imidazole and furan components are known to enhance the interaction with microbial targets, potentially leading to effective treatments for bacterial infections .

Case Study 1: Anticancer Activity Assessment

In a study assessing the anticancer efficacy of related dihydropyridine derivatives, compounds were tested against various cancer cell lines. Results indicated that certain substitutions on the dihydropyridine core significantly enhanced cytotoxicity with IC50 values in the micromolar range. The study concluded that the structure–activity relationship (SAR) plays a vital role in determining the potency of these compounds against cancer cells .

Case Study 2: Neurological Modulation

A series of experiments evaluated the effects of this compound on metabotropic glutamate receptors in animal models. The findings suggested significant modulation of receptor activity, leading to improved behavioral outcomes in models of anxiety and depression .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare the target compound with structurally related molecules from the provided evidence, focusing on key features, synthesis, and physicochemical properties.

Compound ID Key Structural Features Molecular Weight (g/mol) Synthesis Yield Notable Substituents Physicochemical Properties
Target Furan-2-yl, 1-Me-imidazole, dihydropyridine carboxamide ~395.4 (calculated) N/A Furan, methyl groups Moderate solubility (predicted)
2-Me-imidazole, CF₃-pyridine, pyrrole carboxamide 392.2 (ESIMS) 35% Trifluoromethyl, methyl HPLC purity 98.67%, solid form
Benzo[d]imidazole, isoindoline-dione, pyrrolidine 404.17 (HRMS) 72% Isoindoline-dione Soluble in methanol, robust NMR signal
Benzo[d]imidazole, phenylamino, pyrrolidine 378.19 (HRMS) 21% Phenylamino NMR in methanol-d₄, lower yield
Pyrazolo[3,4-d]pyrimidine, chromen-4-one, fluorine substituents 589.1 (Mass) 28% Fluorine, chromenone Melting point 175–178°C, brown solid

Structural and Functional Analysis

Heterocyclic Core Diversity :

  • The target compound’s dihydropyridine core differs from the pyrrole (), benzoimidazole (), and pyrazolopyrimidine () scaffolds in comparator compounds. Dihydropyridines are redox-active and may confer unique electronic properties compared to fully aromatic systems.

Substituent Effects: The furan-2-yl group in the target compound introduces oxygen-based electronegativity, contrasting with the trifluoromethyl () and fluorine () groups, which enhance lipophilicity and metabolic resistance. Methyl groups on the imidazole and dihydropyridine rings may improve solubility relative to the isoindoline-dione () or chromenone () moieties.

Synthesis Efficiency :

  • Yields vary significantly: achieved 72% efficiency, while and had lower yields (21% and 28%, respectively). The target compound’s synthesis (if analogous to ’s 35% yield) may require optimization for scalability.

Physicochemical Properties: The target’s carboxamide group enhances hydrogen-bonding capacity, similar to and . Fluorine in and trifluoromethyl in may improve membrane permeability compared to the target’s furan.

Q & A

What are the primary synthetic challenges associated with this compound, and how can computational methods address them?

Basic Research Focus
The compound’s heterocyclic architecture (furan, imidazole, and dihydropyridine moieties) introduces steric and electronic complexities during synthesis. Common challenges include regioselective functionalization of the imidazole ring and preventing undesired side reactions during coupling steps.
Methodological Answer :

  • Quantum Chemical Calculations : Use density functional theory (DFT) to predict reactive sites and optimize reaction pathways. For example, transition-state modeling can guide regioselective alkylation of the imidazole ring .
  • Reaction Path Search : Implement automated reaction path algorithms (e.g., GRRM) to identify low-energy intermediates, reducing trial-and-error experimentation .

How can statistical experimental design optimize reaction conditions for this compound’s synthesis?

Advanced Research Focus
Traditional optimization (e.g., one-variable-at-a-time) is inefficient for multi-parameter systems.
Methodological Answer :

  • Design of Experiments (DoE) : Apply factorial designs (e.g., Box-Behnken) to screen critical variables (temperature, solvent polarity, catalyst loading). For instance, a central composite design could optimize yield while minimizing byproduct formation .
  • Response Surface Methodology (RSM) : Model nonlinear interactions between variables to identify optimal conditions for imidazole-ethyl coupling .

What advanced spectroscopic techniques are critical for resolving structural ambiguities in this compound?

Basic Research Focus
Structural confirmation is complicated by overlapping signals in standard NMR spectra.
Methodological Answer :

  • 2D NMR (HSQC, HMBC) : Resolve ambiguities in furan-imidazole connectivity by correlating 1H^1H-13C^{13}C long-range couplings. For example, HMBC can confirm the ethyl linker’s attachment site .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C18H19N3O3C_{18}H_{19}N_3O_3) and detect isotopic patterns to rule out impurities .

How can computational modeling predict the compound’s biological activity and guide SAR studies?

Advanced Research Focus
Structure-activity relationship (SAR) studies require understanding binding interactions.
Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to simulate binding to target proteins (e.g., kinases). Focus on the dihydropyridine carboxamide’s hydrogen-bonding potential with catalytic lysine residues .
  • Molecular Dynamics (MD) Simulations : Assess stability of ligand-protein complexes over time (e.g., RMSD analysis) to prioritize derivatives for synthesis .

How should researchers address contradictory data in solubility or stability assays?

Advanced Research Focus
Discrepancies may arise from assay conditions (pH, solvent) or degradation pathways.
Methodological Answer :

  • Forced Degradation Studies : Expose the compound to stress conditions (heat, light, oxidation) and monitor degradation via LC-MS. Identify labile sites (e.g., furan ring oxidation) .
  • Solubility Parameter Screening : Use Hansen solubility parameters to select excipients or co-solvents that stabilize the compound in aqueous media .

What separation techniques are recommended for purifying this compound from complex reaction mixtures?

Basic Research Focus
The compound’s polar groups (carboxamide, heterocycles) complicate isolation.
Methodological Answer :

  • Flash Chromatography : Employ gradient elution (hexane/EtOAc to DCM/MeOH) to separate polar byproducts.
  • Preparative HPLC : Use a C18 column with 0.1% TFA in acetonitrile/water for high-purity isolation (>98%) .

How can researchers validate the compound’s mechanism of action in biological systems?

Advanced Research Focus
Mechanistic studies require integration of biochemical and computational data.
Methodological Answer :

  • Kinetic Assays : Measure enzyme inhibition (e.g., IC50_{50}) under varying ATP concentrations to distinguish competitive vs. non-competitive binding .
  • Pull-Down Assays : Use biotinylated analogs to isolate target proteins from cell lysates, followed by LC-MS/MS identification .

What strategies mitigate batch-to-batch variability in large-scale synthesis?

Advanced Research Focus
Scale-up introduces variability in reaction kinetics and purification.
Methodological Answer :

  • Process Analytical Technology (PAT) : Implement in-line FTIR to monitor reaction progress and ensure consistent intermediate formation .
  • Design Space Optimization : Define acceptable ranges for critical process parameters (e.g., stirring rate, cooling profile) using ICH Q8 guidelines .

How do researchers reconcile discrepancies between in silico predictions and experimental bioactivity data?

Advanced Research Focus
False positives/negatives in docking studies are common.
Methodological Answer :

  • Free Energy Perturbation (FEP) : Calculate relative binding affinities of analogs to refine docking models .
  • Experimental Validation : Synthesize top-ranked derivatives and test in orthogonal assays (e.g., SPR, ITC) to validate computational hits .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.